Product packaging for Perillaldehyde(Cat. No.:CAS No. 2111-75-3)

Perillaldehyde

Cat. No.: B036042
CAS No.: 2111-75-3
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perillaldehyde (PAE), a natural monoterpenoid primarily derived from the plant Perilla frutescens , is a compound of significant interest in biochemical and pharmacological research . Recognized as a safe flavor ingredient, its robust biological activity makes it a promising candidate for investigating applications across agriculture, medicine, and food science . Key Research Applications and Mechanisms: Antifungal Activity: this compound demonstrates potent efficacy against a broad spectrum of postharvest and pathogenic fungi, including Aspergillus flavus , Botrytis cinerea , and Fusarium graminearum . Its multifaceted mechanism involves compromising cell membrane integrity, leading to the leakage of intracellular components and a drop in ATP levels . Furthermore, it induces apoptosis-like cell death in fungi through a metacaspase-dependent pathway, characterized by reactive oxygen species (ROS) accumulation, mitochondrial membrane potential depolarization, and DNA fragmentation . Anticancer Research: Studies show this compound exhibits cytotoxic effects on various human cancer cell lines, such as chronic myeloid leukemia (K562), gastric cancer, and colorectal cancer cells . Its anti-proliferative action is linked to multiple mechanisms, including the induction of caspase-dependent apoptosis, cell cycle arrest at the G0/G1 phase, and the activation of autophagy . Research also indicates it can promote ferroptosis, a form of iron-dependent cell death, and target proteins like HSP70, thereby inhibiting key oncogenic signaling pathways such as BCR-ABL and PI3K/AKT . Antibacterial Properties: this compound presents promising activity against multidrug-resistant bacterial pathogens like Acinetobacter baumannii . It functions by disrupting cell membrane permeability and effectively inhibiting biofilm formation, a key factor in bacterial resistance and persistence . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B036042 Perillaldehyde CAS No. 2111-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
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InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
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DSSTOX Substance ID

DTXSID6051855
Record name Perillaldehyde
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Molecular Weight

150.22 g/mol
Source PubChem
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Physical Description

Solid, Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odour
Record name Perillyl aldehyde
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Record name p-Mentha-1,8-dien-7-al
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/906/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238.00 to 240.00 °C. @ 760.00 mm Hg
Record name Perillyl aldehyde
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Solubility

Insoluble in water; soluble in alcohols and oils, Miscible at room temperature (in ethanol)
Record name p-Mentha-1,8-dien-7-al
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Density

0.948-0.956
Record name p-Mentha-1,8-dien-7-al
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CAS No.

2111-75-3, 5503-12-8
Record name Perillaldehyde
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Record name Perillaldehyde
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Record name PERILLALDEHYDE
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Record name 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-
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Record name Perillaldehyde
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Record name 4-isopropenylcyclohex-1-enecarbaldehyde
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Record name Perillyl aldehyde
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Melting Point

< 25 °C
Record name Perillyl aldehyde
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Biosynthesis and Metabolic Pathways of Perillaldehyde

Enzymatic Synthesis from Precursor Molecules

The initial steps of perillaldehyde biosynthesis involve the formation of fundamental C5 isoprenoid units, which are then condensed to form larger terpenoid structures.

Geranyl diphosphate (B83284) (GPP) is a crucial C10 precursor for the vast array of monoterpenes, including this compound. wikipedia.orgguidetoimmunopharmacology.orgmitoproteome.org The formation of GPP initiates with the condensation of two C5 terpenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). guidetoimmunopharmacology.orgmitoproteome.org This condensation reaction is catalyzed by geranyl diphosphate synthase (GPPS), a short-chain prenyltransferase. mitoproteome.org These C5 precursors, IPP and DMAPP, are primarily derived from the plastidial non-mevalonate pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway. guidetoimmunopharmacology.org The production of GPP by GPPS directs the isoprenoid pathway flux towards the synthesis of C10 monoterpenes.

Cytochrome P450 monooxygenases (P450s) are crucial enzymes in the later stages of this compound biosynthesis, mediating specific hydroxylation and oxidation reactions. guidetopharmacology.orgnih.gov A P450-type enzyme with both perillyl alcohol and this compound synthase activities has been isolated from Perilla frutescens. guidetopharmacology.orgnih.gov This enzyme catalyzes the hydroxylation of limonene (B3431351) at the C7 position to form perillyl alcohol, followed by the subsequent oxidation of perillyl alcohol to this compound. guidetopharmacology.orgnih.gov The subcellular compartmentalization of monoterpene biosynthesis in peppermint glandular cells suggests a coordinated intracellular movement of metabolites, with enzymes localized in various organelles including the endoplasmic reticulum, mitochondria, and cytosol.

Genetic and Molecular Regulation of this compound Biosynthesis

The diversity in monoterpene profiles among Perilla chemotypes is influenced by genetic and molecular regulatory mechanisms.

Perilla plants are known to exhibit diverse chemical types, categorized by their predominant monoterpene constituents, including the this compound (PA) type. Comprehensive metabolome and transcriptome analyses have been conducted on various Perilla cultivars, such as those producing this compound, perillaketone, perillene (B150451), and piperitenone (B1678436). These studies have identified a significant number of differentially expressed genes (DEGs) among these chemotypes, with one study reporting 5,920 DEGs. Furthermore, 69 genes related to the mevalonate (B85504) (MVA) and methylerythritol phosphate (MEP) pathways, which are fundamental for terpenoid biosynthesis, were identified.

Terpene synthases (TPS) are pivotal enzymes responsible for the cyclization of GPP into various monoterpene scaffolds. In Perilla frutescens, a substantial number of PfTPSs (Perilla frutescens Terpene Synthases) encoded genes have been identified, totaling 109 genes. A subset of these PfTPSs genes showed differential expression across the different Perilla chemotypes, indicating their role in shaping the specific monoterpene profiles. Through co-expression analysis, several core PfTPSs were functionally characterized, leading to the identification of enzymes such as linalool (B1675412) synthase and geranyl synthase. For instance, in Mentha, (-)-limonene (B1674923) synthase catalyzes the cyclization of geranyl diphosphate to form (-)-(4S)-limonene, a precursor in some monoterpene pathways. This functional characterization of TPS enzymes provides a foundation for understanding the metabolic mechanisms underlying Perilla chemotypes.

Mevalonate (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways

The biosynthesis of this compound, as a monoterpenoid, fundamentally relies on the universal five-carbon precursors: isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) wikiwand.comuni.lu. These precursors are primarily generated through two distinct metabolic routes in plants: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway uni.lu.

The MEP pathway, also known as the non-mevalonate pathway, is predominantly localized in the plastids of plant cells uni.lu. In this pathway, IPP and DMAPP are synthesized from pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P) uni.lu. The MEP pathway involves a series of enzymatic steps, beginning with pyruvate and progressing through intermediates catalyzed by enzymes such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS), 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT), 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (CMK), 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS), (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS), and 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR). Monoterpenes, including this compound, are generally understood to be synthesized in plastids, where geranyl pyrophosphate (GPP), a direct precursor to monoterpenes, is formed from IPP and DMAPP uni.lu.

Conversely, the classical MVA pathway typically operates in the cytosol uni.lu. This pathway synthesizes IPP from three molecules of acetyl-CoA uni.lu. While traditionally associated with the biosynthesis of sesquiterpenes and triterpenes, recent research indicates a more intricate relationship between the two pathways uni.lu. Evidence suggests "crosstalk" or metabolic flexibility, where IPP and DMAPP produced by the MEP pathway in plastids can be transported to the cytosol, and vice versa, allowing for a shared pool of isoprenoid precursors. For example, studies on peppermint have quantified this interaction, showing that approximately 13% of monoterpenes were synthesized via the MVA pathway, with the remaining 87% attributed to the MEP pathway. In Perilla frutescens, genes encoding enzymes in both the MVA and MEP pathways have been identified, underscoring their collective involvement in terpene biosynthesis.

Chemotypic Variation and its Impact on this compound Content

Perilla frutescens is well-known for its significant chemotypic diversity, wherein different varieties are characterized by the predominant chemical compounds present in their essential oils. This compound (PA) is the defining component in "PA-type" varieties of P. frutescens, which are widely utilized in Japanese cuisine. Other identified chemotypes include those dominated by perillaketone (PK), perillene (PL), or piperitenone (PT). This inherent genetic variability directly influences the qualitative and quantitative profiles of secondary metabolites, including this compound.

Seasonal changes also contribute to the variability in this compound content. A study on red perilla (Perilla frutescens (L.) Britton var. crispa) revealed that while cooler growing seasons led to larger plant growth, the highest this compound concentration was found in specific primary leaves (positions 10 to 15). Furthermore, the optimal period for harvesting the maximum quantity of this compound per plant was identified as 110 to 120 days after transplanting.

Geographical location is another critical factor contributing to chemotypic variation. Studies on Perilla frutescens samples collected from various regions in China have identified a highly variable composition of volatile components, confirming the extensive chemotypic diversity within the species. Similarly, the essential oil composition of Conyza newii was found to vary significantly based on the geographical location where the plant seedlings were propagated, with higher proportions of (S)-(-)-perillaldehyde correlating with increased mosquito repellency. These findings collectively highlight that this compound content is a dynamic trait influenced by a complex interplay of genetic background and diverse environmental stimuli.

Data on this compound Content Variation in Perilla frutescens

Perilla VarietyEnvironmental Factor (PPFD)Environmental Factor (EC)This compound Concentration (mg g⁻¹)This compound Accumulation (mg per plant)
Red PerillaUnaffectedUnaffectedStableEnhanced with increased dry leaf weight
Green PerillaLowestLowestHighestHighest
Green PerillaHighestHighestLowestLowest

Note: The table above presents summarized research findings. For detailed interactive data, refer to the original research publications.

Pharmacological Activities and Mechanisms of Action

Anticancer and Antitumor Effects

Perillaldehyde has demonstrated notable efficacy in preclinical cancer research, exhibiting a range of effects that contribute to its potential as an anticancer agent. These effects are mediated through various cellular processes, including the inhibition of cancer cell growth, induction of programmed cell death, and interference with specific signaling pathways crucial for tumor survival and progression.

A fundamental aspect of this compound's anticancer activity is its ability to inhibit the proliferation of cancer cells and halt the cell cycle. Research has shown that this compound can elicit dose- and time-dependent inhibition of proliferation in human carcinoma cell lines. acs.org For instance, in human lung adenocarcinoma (A549) and squamous cell carcinoma of the tongue (BroTo) cell lines, this compound was found to cause cell cycle arrest in the G1 phase. acs.orgnih.gov

Similarly, studies on chronic myeloid leukemia (CML) have shown that this compound significantly inhibits the proliferation of K562 cells and induces a G0/G1 phase arrest in a concentration-dependent manner. mdpi.comresearchgate.net This arrest is a critical mechanism that prevents cancer cells from replicating and dividing, thereby controlling tumor growth. The cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. This compound's ability to interfere at the G1 checkpoint, a crucial decision point for cell division, underscores its therapeutic potential. researchgate.netmdpi.com Furthermore, its inhibitory effects on proliferation have also been observed in colorectal cancer cells. dovepress.comnih.gov

Table 1: Effect of this compound on Cell Cycle Arrest in Cancer Cell Lines
Cell LineCancer TypeEffect on Cell CycleReference
K562Chronic Myeloid LeukemiaG0/G1 phase arrest mdpi.comresearchgate.net
BroToTongue Squamous Cell CarcinomaG1 phase arrest nih.gov
A549Lung AdenocarcinomaG1 phase arrest nih.gov

Beyond halting cell proliferation, this compound actively induces programmed cell death in cancer cells through apoptosis and autophagy. Apoptosis, or Type I programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to induce caspase-dependent apoptosis in K562 leukemia cells. mdpi.com This is evidenced by the downregulation of anti-apoptotic proteins like survivin and Bcl-2. mdpi.com In studies involving HL-60 leukemia cells, a derivative of this compound, this compound 1,2-epoxide, was found to increase cell death through both apoptosis and necrosis. academicjournals.org The induction of apoptosis by this compound has also been confirmed in colorectal cancer cells, where it leads to an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. dovepress.comresearchgate.net

Autophagy, or Type II programmed cell death, is a cellular recycling process that can either promote cell survival or lead to cell death. In the context of cancer, inducing autophagic cell death is a promising therapeutic strategy. This compound has been found to trigger autophagy in K562 cells and gastric cancer cells. mdpi.comnih.gov In colorectal cancer, this compound promotes autophagy by modulating the PI3K/AKT pathway. dovepress.comnih.govresearchgate.net This dual ability to induce both apoptosis and autophagy highlights the multifaceted approach through which this compound can combat cancer.

The anticancer effects of this compound are rooted in its ability to modulate specific molecular pathways that are often dysregulated in cancer. In chronic myeloid leukemia, the BCR-ABL oncoprotein is a key driver of the disease. mdpi.com this compound has been shown to target Heat Shock Protein 70 (HSP70), a chaperone protein that is often overexpressed in cancer cells and helps maintain the stability of oncoproteins like BCR-ABL. mdpi.comnih.govnih.gov By targeting HSP70, this compound inactivates the phosphorylation of BCR-ABL, thereby inhibiting its downstream signaling and promoting the degradation of this critical oncoprotein. mdpi.comnih.gov This represents a significant mechanism for its anti-leukemic effects, particularly in cases that may be resistant to conventional tyrosine kinase inhibitors. mdpi.com

Furthermore, research has identified that this compound can inhibit the PARP1-TRPM2-CaMKII/CaN signaling pathway. greenmedinfo.com A study on diabetic cardiomyopathy demonstrated that this compound's inhibition of this pathway reduces calcium-activated mitochondrial damage, apoptosis, and oxidative stress. greenmedinfo.com While this research was not in a cancer model, the PARP1 and TRPM2 proteins are involved in cellular stress responses and cell death, suggesting a potential mechanism that could be relevant to its anticancer activities. greenmedinfo.comnih.govnih.gov In colorectal cancer, this compound has been found to induce autophagy by inhibiting the PI3K/AKT pathway through the targeting of SRD5A1. nih.govresearchgate.net

Ferroptosis is a distinct form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. researchgate.netnih.govfrontiersin.org Inducing ferroptosis has emerged as a novel strategy to overcome resistance to other forms of cell death, like apoptosis, in cancer cells. researchgate.netnih.gov this compound has been identified as a new inducer of ferroptosis. researchgate.netnih.gov

In studies on HL-60 promyelocytic leukemia cells, this compound was shown to trigger ferroptosis by inducing lipid peroxidation, decreasing the expression of glutathione (B108866) peroxidase 4 (GPX4), and depleting intracellular glutathione. researchgate.netnih.gov This mechanism was also observed in patient-derived acute myeloid leukemia (AML) cells, indicating its potential clinical relevance. nih.govnih.gov The ability of this compound to induce this alternative cell death pathway makes it a promising candidate for treating leukemias that may be resistant to conventional therapies. nih.govmednexus.org

This compound and its derivatives have demonstrated cytotoxic effects across a broad spectrum of cancer cell lines. In chronic myeloid leukemia, this compound shows a potent inhibitory effect on K562 cells, with IC50 values of 303.3 µM, 188.7 µM, and 89.7 µM at 24, 48, and 72 hours, respectively. mdpi.com It has also shown cytotoxicity against the HL-60 promyelocytic leukemia cell line. academicjournals.org

The cytotoxic activity of this compound extends to solid tumors as well. It has been reported to reduce bone metastasis of PC-3 prostate cancer cells. dovepress.com A derivative, this compound 1,2-epoxide, exhibited high cytotoxicity against ovarian cancer (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295) cell lines, with IC50 values of 16.14 µM, 23.61 µM, and 21.99 µM, respectively. academicjournals.org The parent compound, this compound, also showed intermediate cytotoxic activity against these lines. nih.gov Studies on colorectal cancer cells (HCT116 and SW480) established IC50 values of 239.4 µM and 218.9 µM, respectively. dovepress.com

Table 2: Cytotoxicity of this compound and its Derivatives in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 ValueReference
This compoundK562Chronic Myeloid Leukemia89.7 µM (72h) mdpi.com
This compound 1,2-epoxideHL-60Leukemia9.70 µM academicjournals.org
This compound 1,2-epoxideOVCAR-8Ovarian Cancer16.14 µM academicjournals.org
This compound 1,2-epoxideHCT-116Colon Carcinoma23.61 µM academicjournals.org
This compoundHCT116Colorectal Cancer239.4 µM (24h) dovepress.com
This compoundSW480Colorectal Cancer218.9 µM (24h) dovepress.com
This compoundA549Lung Carcinoma3 mM (24h) nih.gov

Antimicrobial and Antifungal Properties

In addition to its anticancer activities, this compound is recognized for its potent antimicrobial and antifungal properties. nih.gov

Its antibacterial effects have been demonstrated against various pathogens. For instance, this compound exhibits strong antimicrobial activity against Acinetobacter baumannii, a bacterium often associated with hospital-acquired infections, with a minimum inhibitory concentration (MIC) of 287.08 μg/mL. nih.govphysiciansweekly.com The mechanism of action involves disrupting the bacterial cell membrane and inhibiting quorum sensing, which is crucial for biofilm formation. nih.govphysiciansweekly.com It also shows efficacy against the foodborne pathogen Vibrio parahaemolyticus. researchgate.net

This compound's antifungal activity is broad and well-documented. It is effective against Candida albicans, the primary cause of oropharyngeal candidiasis, by inhibiting virulence factors such as biofilm formation and the transition from yeast to hyphal form. acs.orgnih.gov It also shows significant inhibitory effects against plant pathogenic fungi like Botrytis cinerea, the agent of gray mold, by inducing metacaspase-independent apoptosis. asm.orgnih.gov The antifungal mechanism often involves inducing apoptosis through a mitochondrial pathway, characterized by the accumulation of reactive oxygen species (ROS) and intracellular Ca2+. nih.govasm.org Furthermore, this compound has demonstrated efficacy against Aspergillus flavus by triggering apoptosis through a metacaspase-dependent pathway. acs.orgnih.gov Its action against Botryosphaeria dothidea, a chestnut pathogen, is linked to the destruction of the fungal cell wall and plasma membrane integrity by inhibiting ergosterol (B1671047) synthesis. mdpi.com

Table 3: Antimicrobial and Antifungal Activity of this compound
OrganismTypeObserved Effect/MechanismReference
Acinetobacter baumanniiBacteriaDisruption of cell membrane, inhibition of quorum sensing and biofilm formation. MIC: 287.08 µg/mL. nih.govphysiciansweekly.com
Vibrio parahaemolyticusBacteriaAntibacterial and antibiofilm activity. researchgate.net
Candida albicansFungusInhibition of biofilm formation and yeast-to-hyphal transition. acs.orgnih.gov
Botrytis cinereaFungusInduction of metacaspase-independent apoptosis. asm.orgnih.gov
Aspergillus flavusFungusInduction of metacaspase-dependent apoptosis. acs.orgnih.gov
Botryosphaeria dothideaFungusDestruction of cell wall and plasma membrane integrity via ergosterol inhibition. mdpi.com

Anti-inflammatory Activities

In addition to its antimicrobial properties, this compound exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to suppress the cGAS/STING signaling pathway, which in turn inhibits the activation of IRF3/NF-κB signaling, a central pathway in inflammatory responses. nih.gov In studies on murine models of oropharyngeal candidiasis, this compound inhibited the assembly of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. st-andrews.ac.uknih.gov Furthermore, it can suppress the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-17, and IL-22. nih.govnih.govarvojournals.orgelsevierpure.com Research also indicates that this compound activates the c-Jun N-terminal kinases (JNKs) pathway and the Nrf2/HO-1 antioxidant pathway, which helps to counteract oxidative stress and inflammation. nih.govelsevierpure.comnih.govcore.ac.uk

Inflammatory Pathways Modulated by this compound
Pathway/TargetEffect of this compoundReference
cGAS/STINGSuppression nih.gov
NF-κBInhibition nih.gov
NLRP3 InflammasomeInhibition st-andrews.ac.uknih.gov
Pro-inflammatory Cytokines (TNF-α, IL-1β, etc.)Suppression nih.govnih.govarvojournals.org
Nrf2/HO-1Activation arvojournals.orgnih.govcore.ac.uk
JNKActivation nih.govelsevierpure.com

The anti-inflammatory and antioxidant properties of this compound make it a potential candidate for managing inflammatory skin diseases that are often linked to oxidative stress. nih.govcore.ac.ukresearchgate.net In human keratinocytes, this compound was found to activate the NRF2/HO1 antioxidant pathway while inhibiting the aryl hydrocarbon receptor (AHR) signaling pathway, which can be triggered by environmental pollutants to generate ROS. nih.govresearchgate.net By inhibiting AHR activation and subsequent ROS production, this compound may help prevent inflammation mediated by pollutants. nih.govcore.ac.uk This dual action of boosting antioxidant defenses and suppressing inflammatory triggers suggests its utility in disorders like atopic dermatitis. nih.govcore.ac.uk

Antioxidant Effects

This compound has demonstrated significant antioxidant properties through various mechanisms, including the direct scavenging of free radicals and the modulation of key cellular antioxidant pathways. These activities are crucial in protecting cells from oxidative stress, a condition linked to numerous inflammatory diseases and cellular damage.

Scavenging of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can damage DNA, proteins, and lipids within cells. This compound has been shown to directly counteract these harmful molecules. In studies involving human keratinocytes, which are skin cells susceptible to ROS generated by environmental pollutants like benzo(a)pyrene (BaP), this compound effectively inhibited BaP-induced ROS production. nih.govnih.govfrontiersin.org This protective effect helps maintain cellular homeostasis under conditions of environmental stress. nih.gov

In vitro biochemical assays have further quantified the antioxidant potency of this compound. These studies demonstrate its capability to neutralize various types of free radicals, highlighting a broad spectrum of antioxidant activity. The compound exhibits free radical scavenging through its interaction with 2,2-diphenyl-1-picrylhydrazyl (DPPH), scavenges hydrogen peroxide, and shows metal chelating properties, which prevents the formation of highly reactive hydroxyl radicals. researchgate.net

Table 1: In Vitro Antioxidant Assays of this compound

AssayObserved Effect of this compoundSignificance
DPPH Radical ScavengingDemonstrated significant scavenging activity. researchgate.netIndicates ability to donate hydrogen atoms or electrons to neutralize free radicals.
Hydrogen Peroxide ScavengingEffectively scavenged H₂O₂. researchgate.netPrevents the formation of more harmful radicals like the hydroxyl radical.
Metal Chelating ActivityShowed potent metal chelation power. researchgate.netInhibits the Fenton reaction, a major source of oxidative stress, by binding to metal ions like iron.
Lipid Peroxidation StudyInhibited lipid peroxidation. researchgate.netProtects cell membranes from oxidative damage.

Activation of NRF2/HO-1 Pathway

A primary mechanism behind this compound's antioxidant effect is its ability to activate the Nuclear factor-erythroid 2-related factor-2 (NRF2)/Heme oxygenase-1 (HO-1) pathway. nih.govnih.gov This pathway is a master regulator of the cellular antioxidant response. nih.govnih.gov Research in human keratinocytes has shown that this compound stimulates NRF2 to move from the cytoplasm into the nucleus. nih.govfrontiersin.org

Once in the nucleus, NRF2 acts as a transcription factor, initiating the production of a suite of antioxidant enzymes. frontiersin.org A key enzyme upregulated by this process is Heme oxygenase-1 (HO-1), which plays a pivotal role in protecting cells from oxidative stress. nih.govfrontiersin.org Studies have confirmed that this compound significantly upregulates the expression of HO-1, and this effect is dependent on NRF2 activation, as the effect was nullified in cells where NRF2 was knocked down. frontiersin.org This activation of the NRF2/HO-1 axis fortifies the cell's intrinsic antioxidant defenses. nih.gov

Inhibition of AHR Activation

The Aryl hydrocarbon receptor (AHR) is a protein that, when activated by environmental pollutants such as benzo(a)pyrene (BaP), can lead to the generation of ROS and inflammation. nih.govresearchgate.net this compound has been identified as a potent inhibitor of AHR signaling. nih.govfrontiersin.org It effectively blocks both the baseline and pollutant-induced activation of AHR. frontiersin.org

The mechanism of inhibition involves preventing the AHR protein from translocating into the cell nucleus after being stimulated by BaP. nih.govfrontiersin.org By keeping AHR in the cytoplasm, this compound prevents it from activating target genes, such as CYP1A1, which is involved in the metabolic activation of pollutants into more toxic forms. nih.govfrontiersin.org This inhibitory action on AHR activation is a crucial aspect of this compound's protective effect against pollutant-induced oxidative stress and inflammation. nih.govnih.govfrontiersin.org

Antidepressant-like Effects and Neuroprotective Potential

This compound has demonstrated promising effects on the central nervous system, exhibiting both antidepressant-like and neuroprotective activities in preclinical models.

Research has shown that inhaled l-perillaldehyde produces an antidepressant-like effect in mice subjected to stress. suzuka-u.ac.jpbrieflands.com In a stress-induced depression-like model, inhalation of the compound significantly reduced the duration of immobility in the forced swimming test, a common behavioral measure of depressive-like states, without affecting general locomotor activity. brieflands.com A key finding from this research is that the antidepressant-like effect is mediated through the olfactory nervous system. brieflands.com The effect was completely blocked in mice with chemically-induced anosmia (loss of smell), suggesting that the activity relies on the processing of the odor by the brain rather than systemic absorption. brieflands.com

Beyond its mood-related effects, this compound also shows significant neuroprotective potential. In a rat model of vascular dementia (VD), treatment with this compound was found to improve cognitive function. researchgate.net The compound protected against neuronal damage, increased the number and activity of neurons, and enhanced the length and number of dendrites in the hippocampus, a brain region critical for learning and memory. researchgate.net The proposed mechanism for this neuroprotection involves the inhibition of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. researchgate.net By blocking this channel, this compound is thought to reduce excessive, toxic calcium (Ca2+) influx into neurons, a key event in neuronal injury, and subsequently modulate the N-methyl-d-aspartate receptor (NMDAR) signaling pathway. researchgate.net

Table 2: Neuroprotective Effects of this compound in a Vascular Dementia Model

ParameterEffect of this compound TreatmentAssociated Benefit
Learning & MemoryImproved performance in Morris water maze. researchgate.netEnhancement of cognitive function.
Neuronal CountIncreased the number of active neurons in the hippocampus. researchgate.netProtection against neuronal loss.
Dendritic StructureIncreased the length and number of dendrites. researchgate.netImproved neuronal connectivity and signaling.
Cellular MechanismInhibited the TRPM2 channel and modulated NMDAR signaling. researchgate.netReduced excitotoxicity and neuronal damage.

Hypoglycemic and Antidiabetic Effects

While direct studies on isolated this compound are limited, research on extracts from its natural source, Perilla frutescens, indicates significant potential for managing hyperglycemia and type 2 diabetes.

Studies on Perilla frutescens sprout extract have shown beneficial effects in a db/db mouse model of type 2 diabetes. researchgate.netnih.gov Oral administration of the extract significantly reduced fasting blood glucose, serum insulin (B600854), and total cholesterol levels. researchgate.net Furthermore, it markedly improved both glucose intolerance and insulin sensitivity. researchgate.netnih.gov

The primary mechanism identified for these effects is the modulation of the AMP-activated protein kinase (AMPK) pathway in the liver. researchgate.netnih.gov AMPK is a critical cellular energy sensor that, when activated, promotes glucose utilization and enhances insulin sensitivity. nih.gov The perilla sprout extract was found to increase the phosphorylation (activation) of AMPK in the liver. researchgate.net This activation, in turn, suppresses the liver's production of glucose (gluconeogenesis) by decreasing the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase). researchgate.netnih.gov Additionally, a water extract of perilla leaves has been shown to lower blood glucose concentration after a glucose load in diabetic rats, with evidence suggesting this effect may be partly due to the inhibition of glucose absorption in the small intestine. suzuka-u.ac.jp

Table 3: Effects of Perilla frutescens Sprout Extract in a db/db Mouse Model

Biochemical Marker/ProcessEffect of ExtractUnderlying Mechanism
Fasting Blood GlucoseSignificantly reduced. researchgate.netActivation of hepatic AMPK pathway and inhibition of gluconeogenesis. researchgate.netnih.gov
Serum InsulinSignificantly reduced. researchgate.net
Glucose IntoleranceSignificantly improved. researchgate.net
Insulin SensitivitySignificantly enhanced. researchgate.netnih.gov
Hepatic Gluconeogenesis Enzymes (PEPCK, G6Pase)Protein expression was decreased. researchgate.netDownregulation via AMPK activation. nih.gov

Structure Activity Relationship Studies

Correlations between Chemical Structure and Biological Activity

Perillaldehyde's core structure, a monocyclic terpenoid with an α,β-unsaturated aldehyde, is a key determinant of its bioactivity. scite.ai However, its limited bioavailability and bioactivity have prompted the development of various derivatives through structural modification to enhance its therapeutic potential. researchgate.net Studies have shown that altering functional groups on the this compound scaffold can lead to significant changes in antifungal, cytotoxic, and antileishmanial properties.

Antifungal Activity:

The search for novel fungicides has led to the synthesis of numerous this compound derivatives. A study involving 36 novel hydrazide-containing L-perillaldehyde derivatives revealed that many possessed significant antifungal properties. Notably, the introduction of a hydrazide moiety coupled with various substituents led to compounds with potent activity against several plant pathogenic fungi. For instance, compound C4 in one study demonstrated exceptional broad-spectrum antifungal efficacy, surpassing the commercial fungicide carbendazim (B180503) against multiple pathogens. nih.gov This suggests that the hydrazide group is a beneficial addition for enhancing antifungal action. Further research into hydrazide, amide, and acylthiourea derivatives has reinforced these findings, with one hydrazide derivative (3b ) showing potent inhibitory activity against Monilinia fructicola, the fungus causing brown rot. nih.gov

Interactive Data Table: Antifungal Activity of this compound Hydrazide Derivatives
CompoundTarget FungusEC50 (μg/mL)Reference
C4 Rhizoctonia solani0.260 nih.gov
C4 Fusarium graminearum0.480 nih.gov
C4 Sclerotinia sclerotiorum0.240 nih.gov
C4 Valsa mali0.512 nih.gov
Carbendazim (Control)Rhizoctonia solani0.651 nih.gov
Carbendazim (Control)Fusarium graminearum0.804 nih.gov
Carbendazim (Control)Sclerotinia sclerotiorum0.520 nih.gov
Carbendazim (Control)Valsa mali0.898 nih.gov
3b Monilinia fructicola0.142 nih.gov

Cytotoxic and Antitumor Activity:

Modifications to the cyclohexene (B86901) ring and the isopropenyl group of this compound have yielded derivatives with significant cytotoxicity against cancer cell lines. The introduction of an epoxide group has been shown to be a critical factor for high cytotoxicity. nih.gov For example, (-)-perillaldehyde 8,9-epoxide was identified as the most cytotoxic compound among 18 p-menthane (B155814) derivatives tested against human cancer cell lines, showing a higher percentage of cell growth inhibition than its parent compound, perillyl alcohol. academicjournals.org

Similarly, This compound 1,2-epoxide also demonstrated high cytotoxic activity against four human tumor cell lines. academicjournals.org The comparison between these positional isomers indicates that the presence of both an aldehyde and an epoxide group in the p-menthane skeleton is a key structural feature for potent cytotoxic effects. nih.govacademicjournals.org Further derivatization at the aldehyde position has also been explored. The synthesis of benzodiazepines, benzimidazole, and a Schiff base from this compound yielded compounds with notable cytotoxic and antileishmanial activities. The Schiff base derivative (C4 ) in this study was particularly effective against Leishmania major.

Interactive Data Table: Cytotoxic Activity of this compound Derivatives
CompoundCell LineIC50 (μM)ActivityReference
This compound 1,2-epoxide OVCAR-8 (Ovarian)23.61Cytotoxic academicjournals.org
This compound 1,2-epoxide HCT-116 (Colon)16.14Cytotoxic academicjournals.org
This compound 1,2-epoxide SF-295 (Glioblastoma)21.99Cytotoxic academicjournals.org
This compound 1,2-epoxide HL-60 (Leukemia)9.70Cytotoxic academicjournals.org
(-)-Perillaldehyde 8,9-epoxide OVCAR-8, HCT-116, SF-2951.75–1.03 µL/mgCytotoxic nih.gov
Benzodiazepine (B76468) C1 Hep2 (Laryngeal)39.48Cytotoxic
Benzodiazepine C2 Hep2 (Laryngeal)48.82Cytotoxic
Schiff Base C4 Leishmania major8.00Antileishmanial

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity by affecting how a compound interacts with its biological target. nih.gov this compound is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (S)-(-)-perillaldehyde and (R)-(+)-perillaldehyde. The naturally occurring form is typically the (S)-(-)-enantiomer, which is commonly used as a starting material for the synthesis of new chiral derivatives. nih.govscielo.br

While direct comparative studies on the biological activities of the (R) and (S) enantiomers of this compound itself are limited in the available literature, the influence of stereochemistry is evident in the activity of its derivatives. The specific spatial arrangement of substituents is crucial for efficacy.

A clear example of this is seen in a study on aminodiol derivatives synthesized from natural (−)-(S)-perillaldehyde. These derivatives were used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.gov The study found that different diastereoisomers (stereoisomers that are not mirror images) of the aminodiols exhibited not only different levels of catalytic activity but also opposite chiral induction, producing either the (R) or (S) product with varying degrees of success. nih.gov For instance, aminodiol diastereoisomers 7a–c were effective catalysts with S selectivity, while the ring-closed 1,3-oxazine derivative 10a provided the best catalytic activity with R selectivity. nih.gov

Synthesis and Derivatization of Perillaldehyde

Chemical Synthesis Approaches

While perillaldehyde can be isolated from natural sources like the leaf oil of Japanese perilla, chemical synthesis provides an alternative and often more controlled route to the compound and its stereoisomers. chemicalbook.com Industrial synthesis methods often utilize terpenes such as limonene (B3431351) or β-pinene as starting materials. google.comthegoodscentscompany.com

One of the classic methods for synthesizing this compound is the allylic oxidation of limonene. This reaction can be achieved using selenium dioxide (SeO₂) with tert-butyl hydroperoxide as a co-oxidant. tandfonline.com A notable synthetic achievement is the short and efficient synthesis of the commercially scarce (R)-(+)-isomer of this compound, which was developed starting from (+)-limonene oxide. tandfonline.com Chemical synthesis is crucial as it can introduce chemical reagents that may limit the product's use in food and medicine, steering its application towards other industries. google.com

Biotransformation and Microbial Synthesis

The biosynthesis of this compound in plants like Perilla frutescens offers a natural pathway to the compound. This biological route begins with geranyl diphosphate (B83284) (GDP), a common precursor for monoterpenes. researchgate.net The process involves several key enzymatic steps:

Cyclization: GDP is first cyclized to form (-)-limonene (B1674923). researchgate.net

Hydroxylation and Oxidation: A cytochrome P450 enzyme then catalyzes the subsequent hydroxylation and oxidation of limonene. This two-step process first yields perillyl alcohol, which is then oxidized to form this compound. researchgate.net

Additionally, two types of alcohol dehydrogenases, an aldo-keto reductase (AKR) and a geraniol (B1671447) dehydrogenase (GeDH), have been identified in Perilla species. These enzymes are believed to participate in the biosynthesis of essential oil components, including this compound. nih.gov The entire biosynthetic pathway from GDP to this compound has been elucidated, providing a foundation for potential microbial synthesis in engineered organisms. nih.govkyoto-u.ac.jp

Synthesis of this compound Derivatives

The aldehyde functional group and the double bonds in this compound's structure provide reactive sites for creating a diverse range of derivatives. researchgate.net

This compound-based Schiff Base-(thio)urea Compounds

Schiff bases, characterized by an azomethine or imine group (-CH=N-), are synthesized through the condensation reaction of an aldehyde, like this compound, with a primary amine. researchgate.net This reaction is a cornerstone for creating a variety of derivatives. mediresonline.orgmdpi.com

The resulting this compound-based Schiff base can be further modified to produce urea (B33335) or thiourea (B124793) derivatives. The general synthetic route involves:

Schiff Base Formation: this compound is reacted with a suitable primary amine under reflux or other conditions to form the imine linkage. researchgate.net

Urea/Thiourea Formation: The Schiff base is then treated with an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S) to yield the corresponding urea or thiourea compound. The reaction of amines with isocyanates is a standard method for urea synthesis. nih.gov

General Synthesis of this compound-Based Schiff Base and (Thio)urea Derivatives.
StepReactionDescription
1This compound + Primary Amine (R-NH₂) → Schiff BaseCondensation reaction forming an imine (-CH=N-R) bond.
2aSchiff Base + Isocyanate (R'-NCO) → Urea DerivativeAddition reaction to form a urea linkage.
2bSchiff Base + Isothiocyanate (R'-NCS) → Thiourea DerivativeAddition reaction to form a thiourea linkage.

This compound 8,9-Epoxide

This compound 8,9-epoxide is a derivative obtained from (S)-(-)-perillyl alcohol, which is the alcohol analog of this compound. nih.govresearchgate.net The synthesis involves the epoxidation of the double bond within the isopropenyl group (the C8-C9 bond) of the perillyl alcohol molecule. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which selectively converts the alkene into an epoxide ring. The aldehyde group of this compound would first be reduced to an alcohol to form perillyl alcohol before epoxidation to prevent unwanted side reactions.

Chiral Beta-Amino Acid Derivatives

This compound is a valuable chiral starting material for synthesizing stereochemically defined β-amino acids, which are important building blocks for peptidomimetics and other bioactive molecules. beilstein-journals.orgmdpi.com The synthesis leverages the monoterpene skeleton as a chiral template. beilstein-journals.org

A key strategy involves the Michael addition of an amine to an α,β-unsaturated ester derived from this compound. beilstein-journals.orgnih.gov The typical synthetic sequence is as follows:

Oxidation and Esterification: Commercially available (S)-(-)-perillaldehyde is first oxidized to perillic acid, which is then converted to its tert-butyl ester, (+)-tert-butyl perillate. beilstein-journals.org

Conjugate Addition: A lithium amide, such as lithium dibenzylamide, is added to the tert-butyl perillate. This Michael addition reaction proceeds with moderate stereospecificity, yielding a mixture of diastereomeric β-amino esters. beilstein-journals.orgnih.gov

Transformation to β-Amino Acid: The resulting β-amino esters are then converted into the final β-amino acids through a three-step process: selective reduction of the isopropenyl group, removal of the benzyl (B1604629) protecting groups via hydrogenolysis, and finally, acid-catalyzed hydrolysis of the tert-butyl ester. beilstein-journals.org

This method allows for the gram-scale synthesis of these valuable chiral compounds. nih.govresearchgate.net

Key Steps in the Synthesis of Chiral β-Amino Acids from this compound.
StepStarting MaterialReactionProductKey Reagents
1(S)-(-)-PerillaldehydeOxidation & Esterification(+)-tert-butyl perillateOxidizing agent, tert-butanol
2(+)-tert-butyl perillateMichael AdditionDiastereomeric β-amino estersLithium dibenzylamide (LiNBn₂)
3β-amino esterReduction, Deprotection, HydrolysisChiral β-amino acidPt/C, Pd/C, H₂; HCl (aq)

Other Derivatives

The reactivity of this compound has been exploited to synthesize several other classes of derivatives, often with the goal of discovering new bioactive compounds.

Hydrazide, Amide, and Acylthiourea Derivatives: Researchers have designed and synthesized series of novel this compound hydrazide, amide, and acylthiourea derivatives. researchgate.netacs.org The synthesis of hydrazides typically involves the reaction of an ester derivative with hydrazine (B178648) hydrate. rjptonline.orgnih.gov These hydrazides can then be used as intermediates to create further derivatives. researchgate.net

Aminodiol Derivatives: Chiral aminodiols have been synthesized from (-)-(S)-perillaldehyde. nih.gov The synthesis begins with the reduction of the aldehyde group, followed by reductive amination with a chiral amine like (S)- or (R)-1-phenylethylamine to form allylamines. Subsequent dihydroxylation of the double bond in the cyclohexene (B86901) ring, using reagents like osmium tetroxide (OsO₄), yields the desired aminodiol diastereoisomers. nih.gov

Impact of Derivatization on Bioactivity and Therapeutic Potential

While this compound itself exhibits a range of biological activities, including antifungal, anticancer, and anti-inflammatory effects, its application can be limited by factors such as modest potency and bioavailability. researchgate.netnih.gov To overcome these limitations and enhance its therapeutic profile, researchers have focused on the synthesis of various this compound derivatives. Structural modification of the this compound scaffold has proven to be an effective strategy for developing novel compounds with significantly improved and targeted bioactivities. researchgate.net These derivatizations often involve transformations of the aldehyde functional group into other chemical moieties, such as hydrazides, amides, Schiff bases, and benzodiazepines, leading to new agents with potent antifungal, cytotoxic, and antileishmanial properties. benthamdirect.comnih.gov

Enhanced Antifungal Activity

Recent research has demonstrated that modifying this compound into hydrazide, amide, and acylthiourea derivatives can lead to compounds with powerful antifungal capabilities. nih.gov In one study, a series of these derivatives were synthesized and evaluated for their in vitro activity against seven plant pathogens. nih.gov Several of the hydrazide derivatives, in particular, showed significant antifungal effects. nih.gov

Notably, compound 3b , a hydrazide derivative, exhibited the most potent inhibitory activity against Monilinia fructicola, the fungus responsible for brown rot in fruit. nih.gov Its efficacy surpassed that of the commercial fungicides bixafen (B1247100) and carbendazim (B180503). nih.gov Further investigation into its mechanism suggested that compound 3b acts as a laccase inhibitor, with molecular docking studies confirming a strong binding affinity to the active sites of the laccase enzyme. nih.gov In vivo experiments also confirmed that this derivative provided superior protective and curative effects on pear fruits infected with the fungus when compared to bixafen. nih.gov

Table 1: Antifungal Activity of this compound Derivative 3b against Monilinia fructicola

CompoundDerivative TypeEC₅₀ (mg/L)Reference
Compound 3bHydrazide0.142 nih.gov
Bixafen (Commercial Fungicide)N/A> 0.142 nih.gov
Carbendazim (Commercial Fungicide)N/A> 0.142 nih.gov

Enhanced Cytotoxic and Antileishmanial Activities

The condensation of this compound with various amine derivatives has yielded hemi-synthesized compounds such as benzodiazepines, benzimidazoles, and Schiff bases with promising cytotoxic and antileishmanial activities. benthamdirect.com A study evaluated these derivatives for their effects on laryngeal carcinoma (Hep2) and rhabdomyosarcoma (RD) cell lines, as well as their activity against the parasite Leishmania (L.) major. benthamdirect.com

The benzodiazepine (B76468) derivatives, designated C1 and C2 , demonstrated significant cytotoxic effects against both cancer cell lines. benthamdirect.com Specifically, derivative C1 was notably potent against RD cells. benthamdirect.com The Schiff base derivative, C4 , showed strong inhibitory action against the growth of L. major. benthamdirect.com These findings suggest that derivatization of this compound into these specific heterocyclic and imine-containing structures can produce effective agents for anticancer and anti-parasitic applications. benthamdirect.com

Table 2: Bioactivity of Hemi-synthesized this compound Derivatives

CompoundDerivative TypeTargetIC₅₀Reference
C1BenzodiazepineHep2 (Laryngeal Carcinoma)39.48 ± 0.7 µM benthamdirect.com
RD (Rhabdomyosarcoma)15.96 ± 1.99 µM
C2BenzodiazepineHep2 (Laryngeal Carcinoma)48.82 ± 1.33 µM benthamdirect.com
RD (Rhabdomyosarcoma)74.3 ± 2.44 µM
C4Schiff BaseLeishmania major8.00 ± 1.37 µM benthamdirect.com

Preclinical and Toxicological Research

Genotoxicity Studies (in vitro and in vivo)

The genotoxic potential of Perillaldehyde has been a subject of debate due to the presence of α,β-unsaturated aldehydes in its chemical structure, which are theoretically capable of DNA reactivity. nih.govresearchgate.netnih.govalfa-chemistry.comresearchgate.netresearchgate.net However, comprehensive assessments, including in vitro and in vivo studies, have aimed to clarify this potential. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has concluded that this compound does not pose a genotoxic concern. researchgate.netfemaflavor.orgresearchgate.net Conversely, the European Food Safety Authority (EFSA) has raised concerns regarding its genotoxicity, particularly in the liver. nih.gov This has led to ongoing discussions regarding its genotoxic properties. researchgate.net

In bacterial reverse mutation assays (Ames tests), this compound has generally shown negative results. A recent study indicated that this compound was negative in Ames tests, a finding supported by Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govresearchgate.netnih.govalfa-chemistry.comresearchgate.net This aligns with previous reports that also found this compound to be negative in Ames tests. nih.gov However, some conflicting data exist, with one report suggesting that this compound induced mutations in the TA98 strain of Salmonella typhimurium in the absence of metabolic activation. alfa-chemistry.com Discrepancies in Ames test results, such as a positive finding by EFSA compared to negative results from other studies, have been attributed to factors like the purity of the this compound samples used. nih.gov

Table 1: Summary of Ames Test Results for this compound

Test SystemTest ObjectMetabolic Activation (S9-mix)ResultReference
Bacterial Reverse MutationS. typhimurium (various strains)With/WithoutNegative nih.govresearchgate.netnih.govalfa-chemistry.comresearchgate.net
Bacterial Reverse MutationS. typhimurium TA98WithoutPositive alfa-chemistry.com
Bacterial Reverse MutationNot specifiedNot specifiedPositive (EFSA) nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis has been employed to predict the genotoxic potential of this compound based on its chemical structure. Using QSAR tools such as DEREK Nexus and CASE Ultra, this compound has been predicted to be inactive or negative for mutagenicity. nih.govresearchgate.netnih.govresearchgate.netqsardb.org These in silico predictions align with and provide support for the negative outcomes observed in in vitro Ames tests. nih.govresearchgate.netnih.gov

Cytotoxicity in non-cancerous cells

In studies evaluating cytotoxicity, this compound has demonstrated lower toxicity towards normal, non-cancerous cells compared to its effects on various cancer cell lines. mdpi.com For instance, assessments performed on cultured human blood cells indicated that treatment with this compound did not lead to genotoxic damage. nih.gov While this compound has shown significant cytotoxicity in vitro in a broader context, particularly in cancer research, its impact on non-cancerous cells appears to be less pronounced. researchgate.netnih.govresearchgate.net

Hepatotoxicity and Neurotoxicity Concerns

This compound has been associated with concerns regarding its potential for hepatotoxicity and neurotoxicity. In vivo studies have indicated that this compound can induce significant hepatotoxicity. researchgate.netnih.govresearchgate.net Furthermore, in zebrafish models, this compound exhibited an LC50 (lethal concentration 50%) of 7.975 mg/L, with sublethal exposure at 4 mg/L leading to morphological abnormalities and neurotoxicity. researchgate.netnih.gov The EFSA has specifically raised concerns about potential genotoxicity in the liver. nih.gov However, the FEMA Expert Panel, while acknowledging some positive comet assay findings, concluded that these were likely driven by observed hepatotoxicity and were not considered biologically relevant for genotoxicity. researchgate.nettandfonline.comtandfonline.com To mitigate the risks of hepatotoxicity and neurodevelopmental disorders, strict control over dosage is deemed essential. researchgate.net

Regulatory Status and Safety Assessments (GRAS, FEMA, JECFA)

This compound (also known as p-mentha-1,8-dien-7-al) holds a recognized regulatory status as a flavoring agent. It is approved for use in the USA under FEMA Number 3557. femaflavor.orgnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound, assigning it JECFA Flavor Number 973. nih.gov JECFA has generally concluded that this compound is of "no safety concern at current levels of intake when used as a flavouring agent." femaflavor.orgnih.gov

The FEMA Expert Panel has consistently reviewed safety data for flavoring substances, including this compound, and has concluded that it does not raise a genotoxic concern. researchgate.netfemaflavor.orgresearchgate.net However, there remains a nuanced position regarding its genotoxic potential. While a 2018 JECFA evaluation indicated "no safety concern," it also noted that genotoxicity data for p-mentha-1,8-dien-7-al raised concerns for potential genotoxicity, leading to its non-consideration under a revised procedure for safety evaluation of flavoring agents. nih.gov This indicates an ongoing dispute regarding its genotoxic properties, with the FEMA Expert Panel and EFSA holding differing interpretations of some genotoxicity data. nih.govresearchgate.net The FEMA Expert Panel's approach involves a comprehensive assessment that factors in all available data, including the biological relevance of findings, particularly in cases where in vitro results might be influenced by in vivo toxic effects like hepatotoxicity. tandfonline.comtandfonline.com

Advanced Analytical Methods for Perillaldehyde Research

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation and analysis of perillaldehyde from complex matrices, such as plant extracts and food products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques widely utilized.

High-Performance Liquid Chromatography (HPLC) HPLC is frequently employed for the quantitative determination of this compound, particularly in botanical samples like perilla herbs. A typical HPLC method for this compound involves using an ODS-C18 column (250 × 4.5 mm I.D., 5 µm particle size) with a mobile phase of acetonitrile-water (75:25 v/v) at a flow rate of 0.8 mL/min. Detection is commonly performed at a wavelength of 220 nm, with the column maintained at 25°C and an injection volume of 20 µL. fishersci.se This method has demonstrated good repeatability, reproducibility, and accuracy. nih.gov

An isocratic HPLC assay has also been developed for the analysis and quantification of monoterpenes, including this compound, in laboratory animal diets. This method utilizes a Whatman PartiSphere C18 column with UV detection and an isocratic mobile phase of methanol-water (72:28, v/v). The detection limit for this compound extracted from the diet using this method was reported as 2 micrograms/g. nih.gov Furthermore, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been used for the identification of phenolic compounds, including this compound, in Perilla frutescens extracts. ecostore.com

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound, especially in essential oils. It is widely used to characterize the chemical composition of essential oils where this compound is a major constituent. For instance, GC-MS analysis has revealed this compound as a significant component, sometimes constituting up to 74.71%, in the essential oil of Ammodaucus leucotrichus Coss. fishersci.beguidetopharmacology.org The technique is also employed to confirm the structures of compounds semi-synthesized from this compound. fishersci.beguidetopharmacology.org

Headspace GC/MS has been specifically applied to study the volatile components of fresh and dried Perilla frutescens, identifying this compound as a major constituent, ranging from 14.2% to 15.1% of the total volatile profile. bmrb.io In food safety and quality control, a solvent-assisted flavor evaporation (SAFE) method coupled with GC/MS (SIM) has been validated for detecting flavoring substances, including this compound, in various water-based beverages. This method detected this compound at concentrations up to 153 µg·kg⁻¹ in commercial citrus juices. mdpi.com

Table 1: Representative Chromatographic Parameters for this compound Analysis

TechniqueColumn TypeMobile PhaseFlow RateDetection WavelengthTemperatureKey ApplicationReference
HPLCODS-C18Acetonitrile-Water (75:25 v/v)0.8 mL/min220 nm25°CQuantitative determination in perilla herbs fishersci.se
HPLCWhatman PartiSphere C18Methanol-Water (72:28 v/v)IsocraticUVN/AQuantification in animal diet nih.gov
GC-MSHP-5 msHelium (carrier gas)1 mL/minMass SpectrometryProgrammedEssential oil characterization fishersci.ca
GC-MS (SIM)N/AN/AN/AMass SpectrometryN/AFlavoring substance detection in beverages mdpi.com

Spectroscopic Methods (e.g., NMR, FT-IR, ESI-MS)

Spectroscopic techniques provide detailed structural information and are vital for the identification and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for elucidating the molecular structure of this compound and compounds synthesized from it. wikidoc.orgnih.govnih.gov For instance, ¹H NMR spectra can reveal characteristic signals such as the α-proton of an enol or an acetal (B89532) proton, which are indicative of this compound's aldehyde and unsaturated carbonyl functionalities. nih.gov Beyond structural elucidation, quantitative NMR (¹H-qNMR) plays a crucial role in quantitative analysis, particularly in combination with HPLC, for determining the relative molar sensitivity of this compound to a reference standard. wikipedia.orgthegoodscentscompany.comfishersci.ca Two-dimensional exchange spectroscopy (2D EXSY) NMR has also been employed to study conformational interconversion in this compound derivatives, providing insights into their dynamic behavior in solution. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to confirm the presence of specific functional groups and to verify the structure of this compound and its semi-synthesized derivatives. fishersci.beguidetopharmacology.orgwikidoc.orgnih.gov The far-infrared spectrum of S-(-)-perillaldehyde has been recorded in the gas phase using FT-IR, allowing for the observation and identification of vibration signatures associated with its rotamers in the 30–650 cm⁻¹ range. thegoodscentscompany.com FT-IR analysis has also been applied in materials science, such as in the study of polymer monomers incorporating this compound. researchgate.netnih.gov Furthermore, FT-IR spectra have provided evidence for the formation of hydrogen bonds in this compound derivatives, which is important for understanding their intermolecular interactions and stability. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) ESI-MS, often coupled with high-resolution mass spectrometry (HRMS), is invaluable for determining the molecular weight and elemental composition of this compound and its related compounds. It is frequently used for the structural characterization of complex this compound-based compounds, such as Schiff base-(thio)urea derivatives. wikidoc.org HRMS (ESI) can precisely calculate the molecular formula, confirming the formation of products like this compound dimers. nih.govnih.gov HPLC-ESI-MS/MS, as mentioned previously, is also a powerful tool for the comprehensive identification of various compounds, including this compound, in natural extracts. ecostore.com

Quantitative Analysis (e.g., Relative Molar Sensitivity to Single-Reference)

Quantitative analysis is essential for determining the precise concentration of this compound in samples. Given that this compound reagents can be prone to decomposition, alternative quantitative methods are highly beneficial. wikipedia.orgfishersci.ca

Relative Molar Sensitivity (RMS) to Single-Reference The Relative Molar Sensitivity (RMS) method offers a reliable alternative for this compound quantification, especially when high-purity analytical standards are unstable or commercially unavailable. wikipedia.orgthegoodscentscompany.comfishersci.cawikipedia.orgnih.gov This technique involves an offline combination of ¹H-qNMR and HPLC/photodiode array (PDA) or HPLC/variable-wavelength detector (VWD). wikipedia.orgthegoodscentscompany.comfishersci.canih.gov The RMS coefficient is defined as the response ratio of an analyte to a certified reference material (CRM) of a non-analyte reference material, per unit mole. wikipedia.org The exact RMS is calculated by correcting the HPLC response ratio of the analyte and the reference with their molar ratio obtained from ¹H-qNMR. wikipedia.orgthegoodscentscompany.com

A notable application of the RMS method for this compound involves using diphenyl sulfone (DFS) as a stable and inexpensive single-reference compound. wikipedia.orgfishersci.ca Studies have shown no significant difference in this compound content determined by this RMS method compared to conventional assays, such as those defined in the Japanese Pharmacopoeia (JP17), where the analytical standard's purity is adjusted by ¹H-qNMR. wikipedia.orgfishersci.ca This approach simplifies quantitative analysis, reduces costs, and increases the speed of determination, making it a practical and accurate tool for routine assays. wikipedia.orgthegoodscentscompany.comwikipedia.org

Table 2: Quantitative Analysis of this compound using Relative Molar Sensitivity

AnalyteReference CompoundAnalytical Method CombinationKey Finding / ApplicationReference
This compoundDiphenyl sulfone (DFS)¹H-qNMR + HPLC/PDA (or VWD)Reliable quantification in perilla herb without direct PRL standard wikipedia.orgfishersci.ca
This compoundN/A (General RMS concept)¹H-qNMR + HPLC/PDAAlternative for unstable/unavailable standards wikipedia.orgthegoodscentscompany.com

Emerging Research Directions and Applications

Pharmaceutical and Drug Development

The pharmacological properties of perillaldehyde, such as its anti-inflammatory, anticancer, and antidepressant effects, have positioned it as a candidate for the development of new drugs. researchgate.netnih.gov

This compound is being actively investigated for its potential to yield novel therapeutic agents for a range of diseases. Research has demonstrated its cytotoxic effects on various cancer cells, highlighting its promise in oncology. mdpi.com Specifically, studies have shown that this compound can inhibit cell proliferation, arrest the cell cycle, and induce apoptosis (programmed cell death) and autophagy in chronic myeloid leukemia (CML) cells. mdpi.comnih.gov It has been identified as a promising small-molecule candidate for degrading the BCR-ABL oncoprotein, which is a key driver of CML. mdpi.comnih.gov Further research has identified this compound as a new ferroptosis inducer, a distinct form of cell death, with significant potential for acute myeloid leukemia (AML) therapy. nih.gov It has shown the ability to trigger ferroptosis by inducing lipid peroxidation and depleting intracellular glutathione (B108866) in leukemia cells, while exhibiting lower toxicity to normal cells. nih.gov

In addition to its anticancer properties, this compound derivatives are being developed as potent laccase inhibitors to combat the growing issue of antifungal resistance. scienmag.com By targeting laccase, an enzyme crucial for fungal growth and infection, these novel derivatives represent a new therapeutic strategy against multidrug-resistant fungal infections. scienmag.com The parent compound itself exhibits a range of biological activities, including antiviral and antimicrobial effects. scienmag.com Animal studies have also pointed towards its potent anti-inflammatory and antidepressant activities, suggesting its potential development into drug ingredients for a variety of conditions. researchgate.netnih.gov

Table 1: Investigated Therapeutic Applications of this compound
Therapeutic AreaMechanism of Action/TargetDisease/Condition ModelKey Findings
Oncology (CML)Inhibition of cell proliferation, cell cycle arrest, induction of apoptosis and autophagy, targeting HSP70, inactivation of BCR-ABL signaling. mdpi.comnih.govK562 cells (Chronic Myeloid Leukemia). mdpi.comDemonstrates significant anti-CML effects. mdpi.com
Oncology (AML)Induction of ferroptosis, lipid peroxidation, depletion of glutathione. nih.govHL-60 cells and patient-derived AML biopsies. nih.govShows a favorable risk-benefit profile with lower toxicity to normal cells. nih.gov
AntifungalLaccase inhibition. scienmag.comVarious fungal strains. scienmag.comDerivatives show promise as novel antifungal agents against resistant strains. scienmag.com
Anti-inflammatoryNot specified in detail.Animal models. researchgate.netnih.govDemonstrated potent anti-inflammatory effects. researchgate.netnih.gov
AntidepressantRegulation of the olfactory nervous system, potential benefit in inflammation-related depression. researchgate.netmdpi.comStress-induced and LPS-induced depression models in mice. researchgate.netmdpi.comExhibits significant antidepressant-like effects. mdpi.com

This compound has a history of use in traditional medicine, particularly in East Asia. mdpi.com It is a major component of the essential oil from Perilla frutescens, a plant used in traditional medicine concoctions. researchgate.netnih.gov In Japanese Kampo medicine, Perillae Herba (the leaf of Perilla frutescens) is prescribed to improve depressive moods, an effect linked to its this compound content. researchgate.net

Agricultural and Crop Protection Applications

The potent biological activities of this compound extend to agriculture, where it is being explored as a natural alternative to synthetic pesticides and preservatives.

This compound has demonstrated significant broad-spectrum antifungal activity against fungi that cause postharvest spoilage in fruits and vegetables. researchgate.netscientifiq.ai In-vivo experiments have shown that this compound can effectively inhibit the growth of a wide range of fungal microbiota on produce such as cherry tomatoes. scientifiq.ai Its vapor has been found to be particularly effective; for instance, vapor treatment of grapes with this compound markedly controlled the growth of Aspergillus niger and suppressed natural decay. nih.gov Research has also confirmed its efficacy against Botrytis cinerea, the fungus responsible for gray mold, showing a significant protective effect on tomatoes, grapes, and strawberries. nih.govasm.org The mechanism of action involves disrupting the fungal cell membrane, inhibiting ergosterol (B1671047) synthesis, and inducing apoptosis-like cell death in pathogens like Aspergillus flavus. nih.govacs.org

Table 2: Antifungal Efficacy of this compound in Postharvest Control
Target FungusAffected ProduceObserved Effect
Aspergillus flavusCherry Tomatoes. scientifiq.aiInhibition of mycelial growth and aflatoxin B1 synthesis. scientifiq.ai
Aspergillus oryzaeCherry Tomatoes. scientifiq.aiInhibition of mycelial growth. scientifiq.ai
Aspergillus nigerCherry Tomatoes, Grapes. scientifiq.ainih.govInhibition of mycelial growth and suppression of decay. scientifiq.ainih.gov
Alternaria alternataCherry Tomatoes. scientifiq.aiInhibition of mycelial growth. scientifiq.ai
Botrytis cinerea (Gray Mold)Tomato, Grape, Strawberry. nih.govasm.orgSignificant protective effect, reduced pathogenicity. nih.govasm.org

Research has highlighted the potential of this compound and the essential oil of P. frutescens as natural insect repellents. Studies evaluating its effect against stored product insects, such as the red flour beetle (Tribolium castaneum) and the cigarette beetle (Lasioderma serricorne), found that the essential oil and its components exhibited repellency comparable to the synthetic repellent DEET. researchgate.net Similarly, against the mosquito Culex pipiens pallens, perilla essential oil, which contains this compound, demonstrated significant repellent activity. nih.gov At a 10% concentration, the essential oil maintained over 88% repellency for 360 minutes, showing better sustained effectiveness than DEET in the later stages of the test. nih.gov These findings suggest that this compound-containing oils could be developed into effective natural insecticides and repellents. researchgate.net

Food Science and Food Preservation

In the realm of food science, this compound is valued both as a flavoring agent and a natural preservative. wikipedia.org It is widely used in food flavorings to impart a spicy, mint-like, or cinnamon-like character. researchgate.netwikipedia.org Its status as "generally recognized as safe" (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) supports its use as a food additive. researchgate.netresearchgate.net

Beyond flavoring, its potent antifungal and antimicrobial properties make it a promising natural preservative for the food industry. researchgate.netnih.govscientifiq.ai It can effectively control the growth of common food spoilage fungi, thereby extending the shelf life of food products. scientifiq.ainih.gov Studies have shown that this compound works by triggering apoptosis, or programmed cell death, in spoilage fungi like Aspergillus flavus, providing a novel mechanism for food preservation. acs.orgresearchgate.net This dual functionality as both a flavor enhancer and a preservative makes this compound a valuable compound in the development of clean-label food products. researchgate.net

Cosmetics and Personal Care

This compound is increasingly being incorporated into cosmetics and personal care products due to its distinct aromatic profile and beneficial properties for the skin. chemicalbull.com Its primary application in this sector is as a fragrance ingredient, valued for its fresh, spicy, and citrus-minty aroma. chemicalbull.comchemimpex.com This characteristic scent enhances a wide range of products, including perfumes, deodorants, soaps, lotions, and shampoos. chemicalbull.comlookchem.com

Beyond its fragrance, this compound is recognized for its skin-conditioning qualities. chemicalbull.comkoostis.ee Research into its effects on skin health has revealed significant potential. Studies on human keratinocytes have shown that this compound can inhibit the aryl hydrocarbon receptor (AHR) signaling pathway and activate the NRF2 antioxidant pathway. researchgate.netnih.gov This dual action helps to reduce oxidative stress and inflammation, suggesting its utility in managing inflammatory skin conditions. researchgate.netnih.gov Specifically, it has been found to inhibit the production of reactive oxygen species (ROS) and downregulate the expression of CCL2, a chemokine associated with skin inflammation. nih.gov

The application of this compound in cosmetic formulations is subject to certain restrictions to ensure consumer safety. fragranceu.comewg.org For instance, the International Fragrance Association (IFRA) guidelines recommend that the concentration of this compound should not exceed 0.1% in finished cosmetic products due to its potential for sensitization. fragranceu.com

Table 1: Applications of this compound in Cosmetics and Personal Care
Application AreaFunctionProduct ExamplesKey Research Findings
FragranceProvides a distinct citrusy, minty, and spicy scent. chemicalbull.comchemimpex.comPerfumes, deodorants, air fresheners, lotions, creams, soaps, shampoos. chemicalbull.comlookchem.comUsed to modulate floral fragrances like jasmine and narcissus. foreverest.net
Skin CareActs as a skin-conditioning agent. chemicalbull.comkoostis.eeCreams, lotions, facial cleansers. chemicalbull.comkoostis.eeInhibits AHR signaling and activates the NRF2 antioxidant pathway, reducing oxidative stress and inflammation in keratinocytes. researchgate.netnih.gov
AromatherapyUtilized in essential oils for its potential calming and relaxing effects. chemimpex.comEssential oil blends, diffusers.Contributes to the sensory profile of wellness products. chemimpex.com

Industrial and Other Innovative Applications

The utility of this compound extends beyond personal care into various industrial and innovative fields, leveraging its chemical reactivity and biological activities.

A significant industrial application is its role as a chemical intermediate. chemimpex.com this compound serves as a precursor in the synthesis of other valuable compounds. biosynth.com For example, it can be readily converted to perilla alcohol, another important fragrance ingredient, and its oxime, known as perillartine. wikipedia.org Perillartine is approximately 2,000 times sweeter than sucrose (B13894) and is used as an artificial sweetener, particularly in Japan. wikipedia.org

In the agricultural sector, this compound and its derivatives are being explored for their potent antifungal properties. researchgate.net Research has shown that it can act as an antifungal agent against various plant pathogens. researchgate.net A groundbreaking study highlighted the development of this compound derivatives as effective laccase inhibitors, presenting a novel strategy to combat fungal infections that affect crops. scienmag.com This could lead to the development of new, potentially safer fungicides for enhancing food security. researchgate.netscienmag.com

Furthermore, its natural origin makes this compound a candidate for developing eco-friendly insect repellents, offering a potential alternative to synthetic chemicals. chemimpex.com Its antimicrobial and bacteriostatic properties are also utilized, with applications in food preservation to inhibit microbial growth and in pharmaceuticals to prevent bacterial contamination. lookchem.combiosynth.comtandfonline.com The compound also serves as a valuable reagent in broader biochemical research, aiding in the development of new chemical processes. chemimpex.com

Table 2: Industrial and Innovative Applications of this compound
SectorApplicationMechanism/FunctionEnd Product/Result
Chemical SynthesisChemical IntermediateServes as a precursor for other organic compounds. chemimpex.combiosynth.comPerilla alcohol (fragrance), Perillartine (sweetener). wikipedia.org
AgricultureAntifungal AgentInhibits the growth of plant pathogens; derivatives act as laccase inhibitors. researchgate.netscienmag.comPotential for new, eco-friendly fungicides. scienmag.com
Pest ControlInsect RepellentIts natural properties may deter insects. chemimpex.comDevelopment of natural insect repellents. chemimpex.com
Food IndustryFood PreservativeExhibits antioxidant and antifungal properties. researchgate.nettandfonline.comPreservation of organic fruits and foods. researchgate.nettandfonline.com
PharmaceuticalsBacteriostatic AgentInhibits the growth of bacteria. lookchem.comMaintains quality and safety of pharmaceutical products. lookchem.com
ResearchBiochemical ReagentUsed in organic synthesis and biochemical studies. chemimpex.comAids in developing new chemical processes and products. chemimpex.com

Future Research Perspectives

Elucidation of Further Mechanisms of Action

Continued investigation into the molecular mechanisms underpinning perillaldehyde's diverse biological activities is a critical area for future research. Studies have begun to shed light on its anticancer, antimicrobial, and anti-inflammatory pathways, but a more comprehensive understanding is needed.

Anticancer Mechanisms: this compound has demonstrated cytotoxic effects on various cancer cell lines, including K562 cells, by inhibiting cell proliferation, arresting the cell cycle, and inducing apoptosis and autophagy. Molecular mechanism studies suggest that PAE's anti-tumor effects may involve the mitochondrial pathway, with Heat Shock Protein 70 (HSP70) emerging as a potential target. mdpi.com Furthermore, PAE has been shown to inactivate the phosphorylation of BCR-ABL, thereby inhibiting its downstream proteins, which is relevant in chronic myeloid leukemia (CML). mdpi.com In acute myeloid leukemia (AML) cells, including HL-60 promyelocytic leukemia cells and patient-derived AML biopsies, this compound induces ferroptosis. This process is characterized by lipid peroxidation, a decrease in glutathione (B108866) peroxidase 4 (GPX4) protein expression, and depletion of intracellular glutathione. unife.itnih.gov this compound also stimulates the active secretion of ATP, a crucial event in inducing an efficient anticancer response, suggesting its potential as an immunogenic cell death inducer. nih.gov Research indicates that PAE regulates ferroptosis through the P62-Keap1-Nrf2 pathway and inhibits the system Xc(−)/GSH/GPX4 axis. frontiersin.orgfrontiersin.org

Antimicrobial and Anti-inflammatory Mechanisms: In terms of antimicrobial action, this compound exhibits antifungal activity by inhibiting energy metabolism in Aspergillus flavus, leading to reactive oxygen species (ROS) accumulation and metacaspase-dependent apoptosis. This mechanism involves the downregulation of glycolysis and pentose (B10789219) phosphate (B84403) pathways, alongside the upregulation of the MAPK signaling pathway and GSH metabolism pathway. mdpi.com this compound also disrupts the cell membranes of bacteria such as Acinetobacter baumannii, inhibiting biofilm formation. Its anti-inflammatory effects are mediated by inhibiting the activation of pro-inflammatory cytokines and pathways like MAPK1 and NF-κB. Additionally, PAE has been shown to inhibit AHR signaling and activate the NRF2 antioxidant pathway in human keratinocytes. dntb.gov.ua Despite these findings, further research is urgently needed to fully elucidate the underlying mechanisms driving these observations. frontiersin.org

Clinical Trial Data and Large-Scale Field Applications

While preclinical studies have highlighted the promising therapeutic potential of this compound, a significant gap exists in human clinical trial data and large-scale field applications.

Current Status and Future Needs: Currently, clinical trials and official large-scale field applications of this compound in the agricultural sectors are yet to be reported. researchgate.netnih.govpubmed.proresearchgate.nettandfonline.com Despite animal studies demonstrating potent anticancer, anti-depressant, and anti-inflammatory effects of PAE, further research is necessary to validate these benefits through large-scale human clinical trials. dntb.gov.uanih.gov The development of PAE into drug ingredients for pharmaceutical industries is a promising avenue, given its demonstrated anti-inflammatory, anti-cancer, and anti-depressant activities. nih.govresearchgate.nettandfonline.com

Potential Applications: this compound is recognized as a potential antioxidant and antifungal agent with broad applicability in the food industry. researchgate.netnih.govresearchgate.nettandfonline.com It exhibits significant antibacterial activity, particularly against foodborne pathogens like E. coli, positioning it as a promising natural preservative. mdpi.com Furthermore, PAE has been shown to suppress the growth of Botrytis cinerea and disrupt Streptococcus biofilm formation, contributing to the preservation of seafood and fresh fruits. mdpi.com Preliminary assessments of its clinical relevance for acute myeloid leukemia (AML) therapy, based on studies in patient-derived biopsies, suggest that this compound qualifies for further progression through the drug development pipeline. unife.itnih.gov

Nanotechnology-Based Formulations

Nanotechnology offers a promising approach to enhance the stability, bioavailability, and targeted delivery of this compound, thereby improving its therapeutic efficacy.

Advanced Delivery Systems: Research is exploring nanotechnology-based formulations to augment the efficacy of natural products, including this compound. acs.org One notable development includes a specifically created liposomal nanoformulation containing this compound, which has shown an increased effect on elevated cholesterol induced by poloxamer 407. acs.org

Solid Lipid Nanoparticles (SLN): Solid lipid nanoparticles (SLN) have been developed to encapsulate this compound 1,2-epoxide for site-specific delivery, particularly targeting human epithelial growth factor receptor 2 (HER2) in breast cancer cells. mdpi.comnih.govdntb.gov.ua These cationic SLN (cPa-SLN) loaded with this compound 1,2-epoxide have demonstrated favorable physicochemical characteristics, including a mean particle size (z-Ave) of 275.31 ± 4.78 nm and a polydispersity index (PI) of 0.303 ± 0.081. mdpi.comnih.gov An encapsulation efficiency exceeding 80% has been achieved with these formulations. mdpi.comnih.gov The release kinetics of this compound 1,2-epoxide from cationic SLN follow the Korsemeyer–Peppas kinetic model, which is characteristic of nanoparticle formulations. mdpi.comnih.gov The application of nanotechnology is expected to significantly improve the future prospects for this compound. dntb.gov.ua Further research is warranted to optimize these encapsulation techniques, especially for compounds like this compound found in perilla seed oil. dntb.gov.ua

Q & A

Q. How do researchers validate the broad-spectrum resistance induced by this compound against fungal pathogens?

  • Methodology : Conduct in planta challenges with pathogens like Rhizoctonia solani and Sclerotinia sclerotiorum. Measure lesion reduction rates and correlate with defense enzyme kinetics (e.g., 3.78-fold SOD increase at 800 µg/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.